6-Methylheptanoic acid 6-Methylheptanoic acid Isocaprylic acid, also known as isocaprylate or isooctanoic acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Isocaprylic acid exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Isocaprylic acid has been primarily detected in urine. Within the cell, isocaprylic acid is primarily located in the cytoplasm and adiposome. Outside of the human body, isocaprylic acid can be found in alcoholic beverages and fats and oils. This makes isocaprylic acid a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 929-10-2
VCID: VC21184709
InChI: InChI=1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
SMILES: CC(C)CCCCC(=O)O
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

6-Methylheptanoic acid

CAS No.: 929-10-2

Cat. No.: VC21184709

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methylheptanoic acid - 929-10-2

Specification

CAS No. 929-10-2
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 6-methylheptanoic acid
Standard InChI InChI=1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Standard InChI Key OEOIWYCWCDBOPA-UHFFFAOYSA-N
SMILES CC(C)CCCCC(=O)O
Canonical SMILES CC(C)CCCCC(=O)O
Melting Point 0°C

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

6-Methylheptanoic acid features a straight carbon chain with seven carbon atoms and a carboxylic acid functional group at one end, with a methyl branch at the sixth carbon position. This branching contributes to its unique chemical properties and reactivity patterns compared to its straight-chain analogues.

The compound is identified through various chemical identifiers, which are summarized in the following table:

PropertyValue
IUPAC Name6-methylheptanoic acid
Molecular FormulaC8H16O2
Molecular Weight144.214 g/mol
CAS Number929-10-2, 25103-52-0
SMILES NotationCC(C)CCCCC(=O)O
InChI KeyOEOIWYCWCDBOPA-UHFFFAOYSA-N
Synonymsisooctanoic acid, isocaprylic acid, cekanoic c8 acid

The molecular structure of 6-methylheptanoic acid can be represented as a linear heptanoic acid backbone with a methyl group branching from the sixth carbon atom counting from the carboxylic acid group. The carboxylic acid functional group (-COOH) provides the acidic properties characteristic of fatty acids, while the methyl branching influences its physical properties and reactivity compared to unbranched analogues.

Physical Properties

Spectroscopic and Physical Constants

Applications and Uses

Natural Occurrence and Biochemical Roles

6-Methylheptanoic acid has been identified as an active component of the scent chemical of the brushtail possum . This finding points to its role in chemical ecology and animal communication systems. Scent chemicals often serve as pheromones or territorial markers in mammals, suggesting that 6-methylheptanoic acid may play a role in possum social behavior, reproduction, or territory demarcation.

The presence of this compound in natural biological systems provides an interesting example of how relatively simple organic molecules can serve complex biological functions. Understanding the role of 6-methylheptanoic acid in possum scent chemistry could potentially inform broader research in chemical ecology and animal behavior.

Synthetic Intermediate

The search results indicate that 6-methylheptanoic acid is used in the preparation of 6-methyl-heptanoyl chloride . This transformation likely involves reaction with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a more reactive derivative that can facilitate various synthetic transformations including esterification, amidation, and acylation reactions that might be challenging to achieve with the parent carboxylic acid.

This application as a synthetic intermediate underscores the compound's utility in organic synthesis beyond its direct applications. The conversion to an acid chloride represents a common activation strategy in organic chemistry, enhancing the compound's versatility in constructing more complex molecular structures.

Biological Activity

Comparative Biology

The presence of 6-methylheptanoic acid in brushtail possum scent chemicals raises interesting questions about the evolutionary and ecological significance of this compound. Comparative studies across different species might reveal whether this compound is unique to possums or more widely distributed in mammalian scent profiles. Such investigations could provide insights into the evolution of chemical communication systems and the selective pressures driving the utilization of specific compounds like 6-methylheptanoic acid in biological signaling.

Comparison with Similar Compounds

Structural Analogues

6-Methylheptanoic acid can be compared with several structural analogues to understand how its unique structure influences its properties and applications. Relevant comparisons include:

  • Heptanoic acid - The unbranched C7 fatty acid, differing from 6-methylheptanoic acid by the absence of the methyl branch at the sixth position.

  • Octanoic acid - An unbranched C8 fatty acid with the same number of carbon atoms as 6-methylheptanoic acid but lacking the branched structure.

  • Other methylated heptanoic acids (e.g., 2-methylheptanoic acid, 3-methylheptanoic acid) - These compounds have the same molecular formula but different positions of the methyl branch, likely resulting in distinct physical and chemical properties.

These structural differences can significantly impact physical properties (such as boiling point, melting point, and solubility), chemical reactivity, and biological activity. Generally, branched fatty acids have lower melting points than their straight-chain counterparts due to less efficient molecular packing.

Functional Differences

The methyl branching at the sixth position of 6-methylheptanoic acid likely confers distinct properties compared to straight-chain analogues. These might include:

  • Different physical properties, including potentially lower melting and boiling points

  • Altered reactivity patterns, particularly in sterically demanding reactions

  • Distinct interaction profiles with biological systems, including potential differences in metabolism and receptor binding

  • Unique olfactory properties, relevant to its presence in animal scent chemicals

Understanding these functional differences provides context for the specific applications and biological roles of 6-methylheptanoic acid, highlighting how seemingly minor structural variations can lead to significant differences in chemical behavior and biological activity.

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